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Compound of Interest

Compound Name:

(S)-tert-butyl 3-

(hydroxymethyl)pyrrolidine-1-

carboxylate

Cat. No.: B180022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

building block, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known

as (S)-Boc-3-hydroxymethylpyrrolidine. This compound is a valuable intermediate in the

synthesis of various pharmaceutical agents. Accurate analytical characterization is crucial for

its use in research and drug development. This document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and

provides detailed experimental protocols for data acquisition.

Chemical and Physical Properties
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Identifier Value

IUPAC Name
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-

carboxylate[1]

Synonyms
(S)-1-Boc-3-hydroxymethylpyrrolidine, (S)-tert-

butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS Number 199174-24-8[1]

Molecular Formula C₁₀H₁₉NO₃[1][2]

Molecular Weight 201.26 g/mol [1][2]

Appearance Colorless oil[2]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-Boc-3-

hydroxymethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 500 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.87 – 3.78 m 1H Pyrrolidine ring proton

3.73 – 3.63 m 2H
Pyrrolidine ring

protons

3.40 – 3.26 m 2H -CH₂OH

1.99 – 1.73 m 4H
Pyrrolidine ring

protons

1.67 – 1.48 m 3H
Pyrrolidine ring proton

and -OH

1.46 s 9H Boc group (-C(CH₃)₃)

1.45 – 1.32 m 1H Pyrrolidine ring proton

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 126 MHz
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Chemical Shift (δ) ppm Assignment

155.0 C=O (Boc group)

79.3 -C(CH₃)₃ (Boc group)

62.8 -CH₂OH

56.9 Pyrrolidine ring carbon

46.4 Pyrrolidine ring carbon

31.0 Pyrrolidine ring carbon

30.6 Pyrrolidine ring carbon

29.3 Pyrrolidine ring carbon

28.7 -C(CH₃)₃ (Boc group)

23.6 Pyrrolidine ring carbon

Infrared (IR) Spectroscopy
Technique: Film

Wavenumber (cm⁻¹) Intensity Assignment

3428 Strong, Broad O-H stretch (alcohol)

2971, 2872 Strong C-H stretch (alkane)

1692 Strong C=O stretch (carbamate)

1478, 1457 Medium C-H bend (alkane)

1397, 1366 Medium
C-H bend (gem-dimethyl of

Boc group)

1251 Strong C-N stretch

1169 Strong C-O stretch (carbamate)

1109, 1059 Strong C-O stretch (alcohol)
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Mass Spectrometry (MS)
While specific experimental mass spectra for (S)-Boc-3-hydroxymethylpyrrolidine are not

readily available in the public domain, the expected data from Electrospray Ionization (ESI) is

presented below based on its structure and the known fragmentation patterns of Boc-protected

compounds.

m/z Ion Description

202.1439 [M+H]⁺ Protonated molecular ion

224.1259 [M+Na]⁺ Sodium adduct

146.0919 [M+H-C₄H₈]⁺
Loss of isobutylene (56 Da)

from the Boc group

102.0862 [M+H-Boc]⁺
Loss of the entire Boc group

(100 Da)

57.0704 [C₄H₉]⁺ tert-butyl cation

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

confirmation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of (S)-Boc-3-hydroxymethylpyrrolidine and

dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock the field frequency using the deuterium signal from the solvent.

Tune and shim the instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Spectrometer Frequency: 500 MHz.

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second

relaxation delay).

¹³C NMR Acquisition:

Spectrometer Frequency: 126 MHz.

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation

delay).

Data Processing:

Process both spectra using appropriate software. This includes Fourier transformation,

phase correction, and baseline correction.

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16

ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the

corresponding atoms in the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Technique: Attenuated Total Reflectance (ATR) FT-IR is recommended as the sample is an

oil.

Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a soft cloth moistened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of (S)-Boc-3-hydroxymethylpyrrolidine directly onto the center of the

ATR crystal.

Data Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.

Data Analysis: The instrument software will generate the transmittance or absorbance

spectrum. Identify and assign the characteristic absorption bands to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g.,

Time-of-Flight (TOF) or Orbitrap) is recommended.

Sample Preparation:

Prepare a stock solution of (S)-Boc-3-hydroxymethylpyrrolidine in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture

compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid to promote

protonation.

Instrument Setup and Data Acquisition:
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-

500).

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve good signal intensity and minimize in-source fragmentation.

Data Analysis:

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

Identify other adducts (e.g., [M+Na]⁺) and characteristic fragment ions.

Compare the observed exact mass with the calculated theoretical mass to confirm the

elemental composition.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-

Boc-3-hydroxymethylpyrrolidine.
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Caption: Workflow for the spectroscopic characterization of (S)-Boc-3-

hydroxymethylpyrrolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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